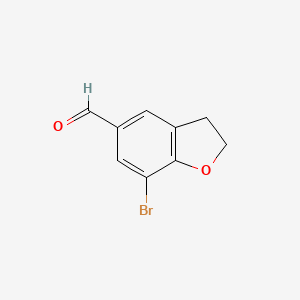

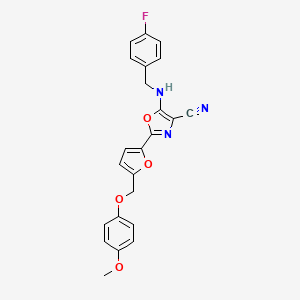

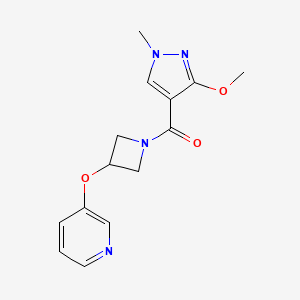

![molecular formula C16H14F3N3O3 B2408673 Ethyl 6-{[(2-pyridinylmethyl)amino]carbonyl}-4-(trifluoromethyl)-2-pyridinecarboxylate CAS No. 1210456-49-7](/img/structure/B2408673.png)

Ethyl 6-{[(2-pyridinylmethyl)amino]carbonyl}-4-(trifluoromethyl)-2-pyridinecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound contains several functional groups including an ester group (carboxylate), an amide group (carbonyl and amino), and a trifluoromethyl group. It also contains two pyridine rings, which are six-membered rings with one nitrogen atom .

Molecular Structure Analysis

The presence of the pyridine rings and the amide group suggests that this compound could participate in hydrogen bonding and π-π stacking interactions. The trifluoromethyl group is a strong electron-withdrawing group, which could affect the electronic properties of the molecule .Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the ester group can undergo hydrolysis to form a carboxylic acid and an alcohol. The amide group can participate in condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and ester groups could make this compound soluble in polar solvents. The trifluoromethyl group could increase the compound’s stability and lipophilicity .科学的研究の応用

Annulation and Synthesis of Tetrahydropyridines Ethyl 6-{[(2-pyridinylmethyl)amino]carbonyl}-4-(trifluoromethyl)-2-pyridinecarboxylate is used in a phosphine-catalyzed [4 + 2] annulation process, which is a method to synthesize highly functionalized tetrahydropyridines. This method, employing ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon, leads to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. These compounds exhibit complete regioselectivity and are formed in excellent yields, indicating a valuable route for the synthesis of complex pyridine derivatives (Zhu, Lan, & Kwon, 2003).

Facile Synthesis of Pyrazolo[3,4-b]pyridine Products This compound plays a role in the facile synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products. The process involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups. This method has proven useful in preparing new N-fused heterocycle products with good to excellent yields, highlighting its significance in heterocyclic chemistry and potential pharmaceutical applications (Ghaedi et al., 2015).

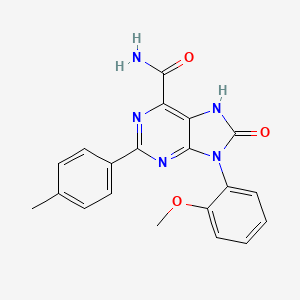

Structural and Molecular Analysis The compound has been analyzed in its tetrahydrate form, specifically as dabigatran etexilate tetrahydrate. The structural analysis revealed that the benzene and pyridine rings form specific dihedral angles with the benzimidazole mean plane, indicating a complex molecular geometry. Furthermore, the presence of intramolecular N—H⋯O hydrogen bonds and extensive intermolecular hydrogen bonding in the crystal suggests a stable and intricate molecular structure (Liu et al., 2012).

作用機序

将来の方向性

特性

IUPAC Name |

ethyl 6-(pyridin-2-ylmethylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O3/c1-2-25-15(24)13-8-10(16(17,18)19)7-12(22-13)14(23)21-9-11-5-3-4-6-20-11/h3-8H,2,9H2,1H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVOOZYWEWRREQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=N1)C(=O)NCC2=CC=CC=N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

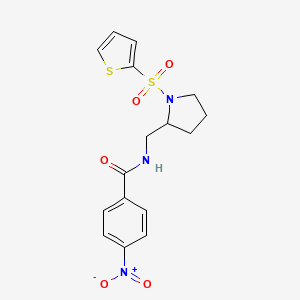

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2408595.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2408603.png)

![2-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]heptanoic acid](/img/structure/B2408612.png)